molecular formula C19H18ClNO2S B2384407 3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide CAS No. 2034566-63-5

3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide

Cat. No.: B2384407
CAS No.: 2034566-63-5
M. Wt: 359.87
InChI Key: ORHPFQJFRBTLSY-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide is a complex organic compound characterized by the presence of a chlorophenyl group, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 3-chlorophenyl group. This is followed by the formation of the furan and thiophene rings through cyclization reactions. The final step involves the coupling of these rings with a propanamide moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan oxides, while substitution of the chlorophenyl group can result in various substituted phenyl derivatives.

Scientific Research Applications

3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the context of its use, such as in biological systems or industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide
  • 3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)butanamide

Uniqueness

Compared to similar compounds, 3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications where specific interactions and properties are desired.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2S/c20-16-3-1-2-14(12-16)4-7-19(22)21-10-8-17-5-6-18(24-17)15-9-11-23-13-15/h1-3,5-6,9,11-13H,4,7-8,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHPFQJFRBTLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)NCCC2=CC=C(S2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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